molecular formula C8H11Cl2N B1492951 (5-chloro-2-methylphenyl)methanamine hydrochloride CAS No. 28096-37-9

(5-chloro-2-methylphenyl)methanamine hydrochloride

Cat. No.: B1492951
CAS No.: 28096-37-9
M. Wt: 192.08 g/mol
InChI Key: ISUVLFMHANADML-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylphenyl)methanamine hydrochloride (CAS 28096-37-9) is a chemical compound with the molecular formula C8H11Cl2N and a molecular weight of 192.09 g/mol . This benzylamine derivative is supplied as a high-purity solid for research and development purposes. It is structurally characterized as an aromatic compound featuring a chloro substituent, a methyl group, and a charged methanamine functionality. In synthetic organic chemistry, such substituted benzylamines are valuable intermediates and precursors in methodological studies. A review of synthetic reductions notes that compounds with similar structures are referenced in research concerning the reduction of various intermediates, such as Schiff bases, oximes, and nitrostyrenes, which are key steps in the synthesis of more complex molecules . The primary research applications for this compound are as a building block in organic synthesis and as a standard in analytical chemistry. As a building block, it can be utilized for further functionalization, including alkylation or amide bond formation, to create novel compounds for material science or pharmaceutical research . In analytical settings, it serves as a reference standard for method development and identification in techniques like mass spectrometry, where its predicted physicochemical properties can be leveraged . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for proper hazard and handling instructions. It is recommended to store the product in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

(5-chloro-2-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-2-3-8(9)4-7(6)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUVLFMHANADML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28096-37-9
Record name Benzenemethanamine, 5-chloro-2-methyl-, hydrochloride (1:1)
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Record name (5-chloro-2-methylphenyl)methanamine hydrochloride
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Preparation Methods

Starting Material: 5-Chloro-2-methyl aniline

  • The synthesis often begins with 5-chloro-2-methyl aniline, which can be prepared from 4-chloro-2-nitrotoluene by reduction.
  • The process involves dissolving polysulfide in water, adding an ammonium salt, and then slowly adding 4-chloro-2-nitrotoluene under controlled temperature (30–105 °C) to obtain 5-chloro-2-methyl aniline after phase separation and washing.

Coupling and Reduction to Methanamine

  • 5-chloro-2-methyl aniline undergoes diazotization to form an aniline diazonium salt, which is then coupled with other aromatic amines to form azo-compounds.
  • These azo-compounds are subjected to catalytic hydrogenation or hydrazine hydrate reduction using Raney-Nickel catalyst at 60–80 °C for 4–7 hours under stirring and inert atmosphere.
  • The reduction step converts azo-compounds to the corresponding amines, including (5-chloro-2-methylphenyl)methanamine.
  • The reaction mixture is concentrated by removing water vapor, and the product is isolated by dissolving in methanol and filtering off the catalyst to obtain a methanol aqueous solution of the amine derivative.

Conversion to Hydrochloride Salt

  • The free amine is typically converted to the hydrochloride salt by treatment with hydrochloric acid, which enhances stability and facilitates isolation.

Alternative Synthetic Approaches

Direct Amination of Chloromethyl Derivatives

  • Some methods involve direct amination of chloromethyl-substituted aromatic compounds, avoiding intermediate azo-compounds, using bases such as potassium carbonate or cesium carbonate and amine sources under controlled conditions.
  • Acidic workup with HCl or other acids converts the free amine to the hydrochloride salt.

Use of Hydrazine Hydrate and Raney-Nickel Catalysis

  • Hydrazine hydrate reduction in the presence of Raney-Nickel catalyst is a key step for hydrogenolysis of azo intermediates, providing high yields of the desired amine.
  • Reaction parameters such as temperature (70–80 °C), catalyst loading, and reaction time (5–7 hours) are optimized to maximize conversion and minimize side products.

Data Table Summarizing Key Preparation Parameters

Step Conditions/Parameters Notes Reference
Starting material synthesis Polysulfide in water, ammonium salt, 30–105 °C From 4-chloro-2-nitrotoluene
Diazotization and coupling pH 8–8.5, 20–25 °C, 3–4 hours Formation of azo-compound
Reduction Raney-Ni catalyst (3–6 g), hydrazine hydrate (50–60 g), 70–80 °C, 5–7 hours Hydrogenolysis of azo-compound
Concentration and isolation Removal of water vapor to 30% volume, methanol dissolution, heat filtration Catalyst recovery and product isolation
Conversion to hydrochloride salt Treatment with HCl in methanol or aqueous solution Stabilization and crystallization

Research Findings and Optimization Notes

  • The use of hydrazine hydrate with Raney-Nickel catalyst provides efficient reduction of azo intermediates to amines with minimal side reactions.
  • Controlling pH during diazotization and coupling is critical to avoid side product formation and ensure complete conversion.
  • Temperature control during reduction (70–80 °C) balances reaction rate and catalyst stability.
  • Methanol is preferred as a solvent for dissolving crude amine products and facilitating catalyst removal by heat filtration.
  • The hydrochloride salt form improves compound stability, handling, and purification.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-chloro-2-methylphenyl)methanamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (5-chloro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Substituent Effects on Phenylmethanamine Derivatives
Compound Name Substituents (Position) Molecular Formula Key Properties/Data Reference
(5-Chloro-2-methylphenyl)methanamine HCl Cl (5), CH3 (2) C8H10ClN·HCl Polarized ring; predicted higher lipophilicity vs. methoxy analogs Inferred
(5-Chloro-2-methoxyphenyl)methanamine HCl Cl (5), OCH3 (2) C8H10ClNO·HCl SMILES: COC1=C(C=C(C=C1)Cl)CN; CCS (predicted): 131.8 Ų (M+H+)
1-(4-Fluorophenyl)methanamine HCl F (4) C7H7FN·HCl Used in GABA transporter inhibitors; electronegative F enhances metabolic stability
2-(5-Chloro-2-methylphenyl)ethan-1-amine HCl Cl (5), CH3 (2), CH2CH2NH2 C9H12ClN·HCl Longer alkyl chain may increase bioavailability

Key Observations :

  • Electron-donating vs. withdrawing groups : The methyl group in the target compound likely increases electron density at the aromatic ring compared to methoxy (OCH3) or halogens (F, Cl), affecting binding interactions in biological systems.
  • Lipophilicity : The methyl substituent may enhance membrane permeability relative to polar methoxy or halogenated analogs.

Heterocyclic Derivatives

Table 2: Heterocyclic Methanamine Derivatives
Compound Name Core Structure Molecular Formula Notable Features Reference
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole ring C10H9ClN2S·HCl Higher molecular weight (261.17 g/mol); sulfur enhances π-stacking
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl Thiadiazole ring C10H12ClN3OS Heterocycle introduces rigidity; CAS 695199-54-3
(5-Fluoro-3-methylbenzofuran-2-yl)methanamine HCl Benzofuran ring C10H10FNO·HCl Fused ring system increases planarity; potential CNS activity

Key Observations :

  • Heterocyclic vs.
  • Molecular weight and solubility : Heterocyclic derivatives generally have higher molecular weights and may exhibit reduced aqueous solubility compared to simple phenylmethanamines.

Biological Activity

(5-Chloro-2-methylphenyl)methanamine hydrochloride is a compound with notable biological activity, particularly in pharmacological and biochemical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound is characterized by its amine functional group attached to a chloro-substituted aromatic ring. Its molecular formula is C8H10ClNC_8H_{10}ClN, and it has a molar mass of approximately 171.63 g/mol. The presence of the chlorine atom enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including antimicrobial, anticancer, and neuropharmacological effects.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for different pathogens can be summarized as follows:

Pathogen MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a candidate for further development in treating bacterial infections .

2. Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these cell lines were found to be:

Cell Line IC50 (μM)
MDA-MB-2312.082
MCF-72.053

The compound's mechanism of action appears to involve modulation of metabolic pathways, leading to increased apoptosis rates in treated cells .

3. Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects, particularly in relation to serotonin receptors. Studies suggest that it may act as a selective antagonist for certain serotonin receptor subtypes, which could have implications for treating mood disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may alter receptor signaling pathways or enzymatic activities, leading to the observed biological effects.

  • Receptor Binding : The compound is believed to bind selectively to serotonin receptors, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to its anticancer effects by disrupting the energy metabolism of cancer cells.

Case Studies

A notable study conducted on the effects of this compound involved its application in animal models for evaluating its therapeutic potential against bacterial infections and tumors. The study highlighted significant reductions in tumor size and bacterial load in treated groups compared to controls .

Q & A

Q. What are the recommended synthetic routes for (5-chloro-2-methylphenyl)methanamine hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols starting from substituted benzene derivatives. A common approach includes:

Chlorination and Methylation : Introduce chlorine and methyl groups at specific positions on the benzene ring using reagents like chlorinating agents (e.g., Cl₂/AlCl₃) and methylating agents (e.g., CH₃I) .

Amination : Convert the substituted benzene to the corresponding methanamine via reductive amination (e.g., using NaBH₃CN or H₂/Pd-C) .

Salt Formation : React the free base with HCl to form the hydrochloride salt, enhancing solubility and stability .
Purity Optimization : Use column chromatography (silica gel) or recrystallization (solvent: ethanol/water) to achieve >95% purity. HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity validation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ ~2.3 ppm for methyl protons, δ ~4.1 ppm for methanamine protons) .
    • X-ray Crystallography : For solid-state structure determination, use SHELXL for refinement (if single crystals are obtained) .
  • Physicochemical Properties :
    • Solubility : Test in polar solvents (e.g., water, DMSO) and correlate with hydrochloride salt formation .
    • Stability : Perform accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) conditions, monitored via TLC or HPLC .

Advanced Research Questions

Q. How does the substitution pattern (5-chloro, 2-methyl) influence the compound’s reactivity in downstream chemical modifications?

Methodological Answer: The chloro group at position 5 is electron-withdrawing, directing electrophilic substitutions to the para position, while the methyl group at position 2 sterically hinders ortho reactions. Example modifications:

  • Nucleophilic Aromatic Substitution : Replace Cl with amines or alkoxides under catalytic Cu(I) conditions .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling (Pd catalysts) to introduce aryl/heteroaryl groups at the chlorine position .
    Experimental Design : Monitor reaction progress via LC-MS and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize byproducts .

Q. What strategies can resolve contradictions in biological activity data caused by batch-to-batch variability?

Methodological Answer:

  • Source Validation : Compare commercial batches (e.g., from Cayman Chemical or Thermo Scientific) using LC-MS and elemental analysis to verify consistency .
  • Bioactivity Replication :
    • Conduct dose-response assays (e.g., IC₅₀) in triplicate across multiple batches.
    • Use positive controls (e.g., known receptor agonists/antagonists) to normalize data .
  • Impact of Residual Solvents : Quantify residual DMSO or ethanol via GC-MS; limit to <0.1% to avoid false positives .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the hydrochloride salt in biological interactions?

Methodological Answer:

  • Free Base vs. Salt Comparison :
    • Synthesize the free base and compare solubility, logP, and receptor binding affinity (e.g., via SPR or ITC) .
  • Biological Assays :
    • Test both forms in cellular uptake studies (e.g., fluorescent tagging in A549 cells) to assess membrane permeability .
    • Measure pharmacokinetic parameters (e.g., bioavailability in rodent models) to evaluate salt-enhanced stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-chloro-2-methylphenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-chloro-2-methylphenyl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.